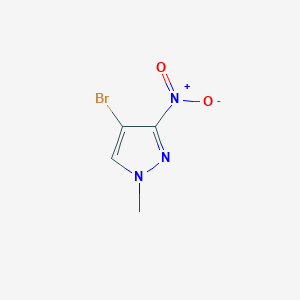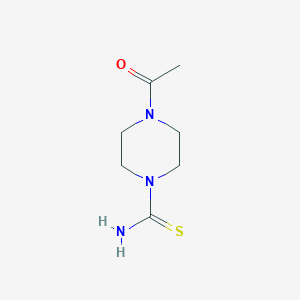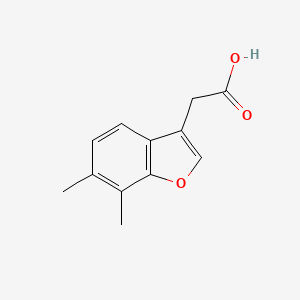
(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is closely related to the molecules studied in the provided papers. While the exact compound is not directly investigated, the structural and spectroscopic characteristics of similar benzofuran derivatives have been explored. For instance, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) has been studied using various spectroscopic methods and quantum chemical computations to understand its structural properties . Another related molecule, isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been synthesized and its molecular interactions have been characterized, including C—H⋯π interactions and hydrogen bonds .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the functionalization of the benzofuran ring system. Although the exact synthesis of "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is not detailed in the provided papers, related compounds have been synthesized through methods such as oxidation. For example, the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often complex and requires thorough analysis. The study on 4DBAH utilized quantum chemical computations to simulate its structure and vibrational modes. Conformational analysis was performed to identify the most stable structure on the potential energy surface (PES), and the results were compared with experimental spectroscopic data .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be inferred from the interactions present in the molecules. The isopropyl benzofuran acetate derivative exhibits interactions such as C—H⋯π and C—H⋯O hydrogen bonds, which can influence its reactivity. Additionally, carbonyl–carbonyl interactions were observed, which could play a role in the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely tied to their molecular structure. The spectroscopic investigation of 4DBAH provided insights into its vibrational modes, and various analyses such as NBO, NLO, FMO, MEP, and thermodynamic properties were conducted to determine its nature . The molecular interactions observed in the isopropyl benzofuran acetate derivative, including the disordered methylsulfinyl group, contribute to its physical properties .
Aplicaciones Científicas De Investigación
Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .
Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .
Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .
Safety And Hazards
Propiedades
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXMMAWTRIWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366592 |
Source


|
| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | |
CAS RN |
610277-17-3 |
Source


|
| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


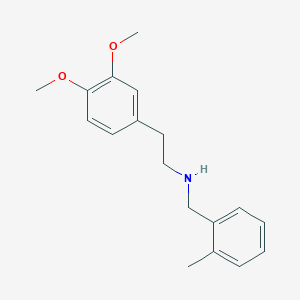



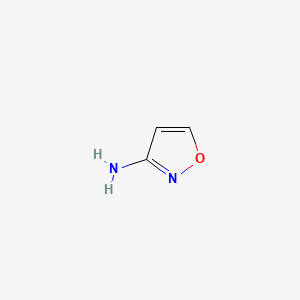
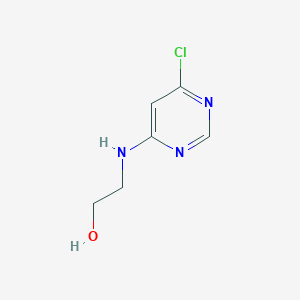
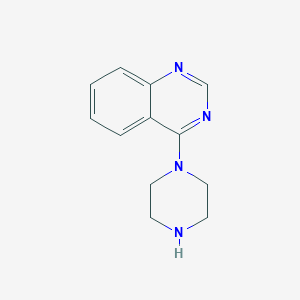
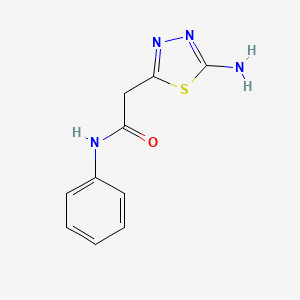
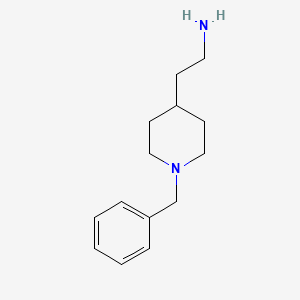
![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)
